

Physical and chemical properties of Verbenacine

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Compound of Interest

Compound Name: Verbenacine

Cat. No.: B12318502

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Abstract

Verbenacine, a diterpenoid compound isolated from medicinal plants such as *Salvia verbenaca* and *Wedelia trifida*, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Verbenacine**. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and structural information to facilitate further investigation and potential therapeutic applications. All quantitative data is presented in structured tables, and where applicable, experimental workflows and relationships are visualized using diagrams.

Chemical Identity and Structure

Verbenacine is chemically identified as 3 α -hydroxy-19-carboxykaur-15-ene. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (^1H - ^1H COSY, HMQC, HMBC, and NOESY) and chemical derivatization. These studies confirmed the presence of a hydroxyl group at the 3 α position and a carboxylic acid group at the 19th position of the kaurane diterpene skeleton.

Chemical Structure:

Caption: 2D Chemical Structure of **Verbenacine**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Verbenacine** is presented in the table below. The data has been compiled from various chemical databases and literature sources.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ O ₃	[1]
Molecular Weight	318.45 g/mol	[1]
CAS Number	717901-03-6	[1]
Melting Point	229-230 °C	
Boiling Point	466.7 ± 45.0 °C (at 760 mmHg)	
Density	1.2 ± 0.1 g/cm ³	
LogP (Octanol-Water Partition Coefficient)	4.8	
Solubility	Low water solubility. Soluble in DMSO and can be formulated in PEG300, Tween 80, and corn oil for in vivo studies.[1]	[1]
SMILES	<chem>C[C@]12CC--INVALID-LINK--C(C)(C)C1CC[C@@H]3C=C(C)--INVALID-LINK--C2</chem>	

Spectroscopic Data

The structural elucidation of **Verbenacine** was heavily reliant on NMR spectroscopy. The key chemical shifts from ¹H and ¹³C NMR are indicative of its complex tetracyclic diterpenoid structure. While specific spectra are not publicly available, the published assignments provide a basis for its identification.

Note: Detailed IR and UV-Vis spectral data for pure **Verbenacine** are not readily available in the reviewed literature. The functional groups present (hydroxyl, carboxylic acid, and alkene)

would give rise to characteristic absorption bands in IR spectroscopy. The isolated double bond is expected to have a weak absorption in the UV-Vis spectrum.

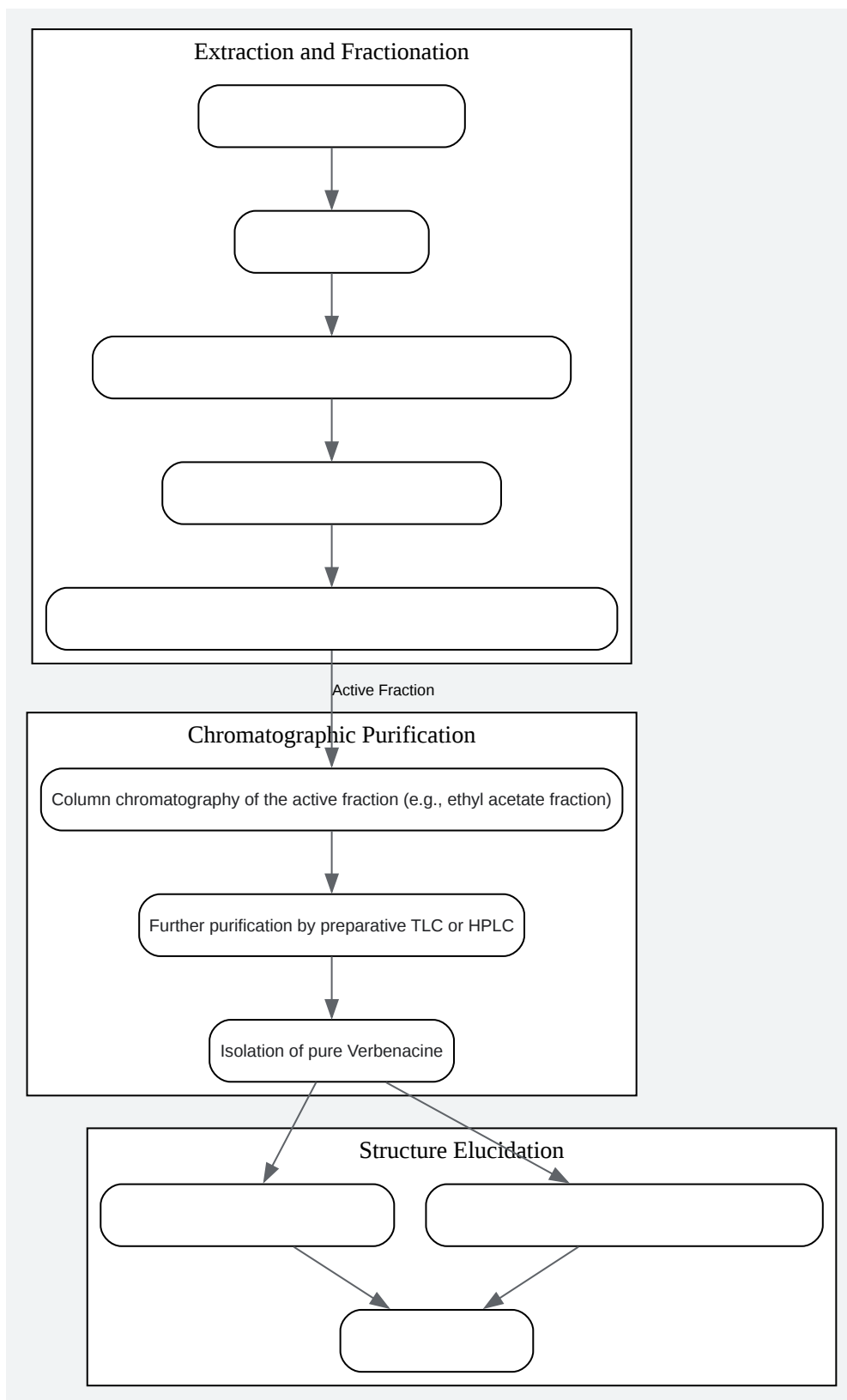
Biological and Pharmacological Properties

The biological activities of **Verbenacine** have not been extensively studied as an isolated compound. However, the plant from which it is extracted, *Salvia verbenaca*, has a long history in traditional medicine and has been investigated for various pharmacological effects. Extracts of *S. verbenaca* have demonstrated antibacterial, antioxidant, and anticancer properties. It is plausible that **Verbenacine** contributes to some of these observed activities, but further research is required to delineate its specific pharmacological profile.

Experimental Protocols

Isolation of Verbenacine from *Salvia verbenaca*

While a detailed, step-by-step protocol for the isolation of **Verbenacine** is not fully described in the available literature, the general procedure can be inferred from phytochemical studies of *Salvia* species. The following is a generalized workflow.



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Caption: A generalized workflow for the isolation and identification of **Verbenacine**.

Characterization of Verbenacine

Acetylation: To confirm the presence of a hydroxyl group, **Verbenacine** can be treated with acetic anhydride in pyridine. The formation of a mono-acetate derivative, observable by a downfield shift of the corresponding proton in the ^1H NMR spectrum, indicates the presence of a single hydroxyl group.

Methylation: To confirm the presence of a carboxylic acid group, **Verbenacine** can be treated with diazomethane. The formation of a mono-methyl ester derivative, evidenced by the appearance of a methoxy signal in the ^1H NMR spectrum, confirms the presence of a single carboxylic acid moiety.

Future Directions

The current body of knowledge on **Verbenacine** provides a solid foundation for further research. Key areas for future investigation include:

- **Comprehensive Biological Screening:** A systematic evaluation of the biological activities of purified **Verbenacine** is warranted to determine its potential antibacterial, antioxidant, anti-inflammatory, and anticancer properties.
- **Mechanism of Action Studies:** Should biological activity be confirmed, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
- **Total Synthesis:** The development of a total synthesis route for **Verbenacine** would provide a reliable source of the compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
- **Pharmacokinetic and Toxicological Profiling:** In vivo studies are necessary to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of **Verbenacine**.

Conclusion

Verbenacine is a structurally characterized diterpenoid with defined physical and chemical properties. While its biological activities as an isolated compound remain largely unexplored,

the pharmacological profile of its plant source suggests potential for therapeutic applications. This technical guide consolidates the available information to serve as a valuable resource for the scientific community, encouraging and facilitating further research into this intriguing natural product.

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References

- 1. researchgate.net [researchgate.net]
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